An In-depth Technical Guide to 3-(Pyrrolidino)phenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 3-(Pyrrolidino)phenylboronic Acid: Properties, Reactivity, and Applications
This guide provides an in-depth exploration of 3-(Pyrrolidino)phenylboronic acid, a versatile bifunctional reagent that has garnered significant interest in synthetic and medicinal chemistry. We will move beyond a simple recitation of data to provide a foundational understanding of its chemical behavior, grounded in mechanistic principles and practical, field-proven insights. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic building blocks to construct complex molecular architectures.
Introduction: A Strategic Building Block
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds serve as stable, readily available, and highly functional precursors for the formation of carbon-carbon bonds. 3-(Pyrrolidino)phenylboronic acid distinguishes itself through the presence of a pyrrolidino substituent at the meta-position of the phenyl ring. This tertiary amine moiety is not merely a passive spectator; it critically influences the molecule's electronic properties, solubility, and potential as a pharmacophore, making it a strategic choice for specialized applications in drug discovery and materials science.[2][3]
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective use in any synthetic campaign. The key characteristics of 3-(Pyrrolidino)phenylboronic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | (3-pyrrolidin-1-ylphenyl)boronic acid | [4] |
| CAS Number | 659731-18-7 | [5][6][7] |
| Molecular Formula | C₁₀H₁₄BNO₂ | [4] |
| Molecular Weight | 191.04 g/mol | [4] |
| Appearance | Solid (typically off-white to yellow) | [3][8] |
| Boiling Point | 403.2°C at 760 mmHg (Predicted) | [6] |
Solubility Profile
While specific quantitative data for this exact molecule is sparse, a qualitative solubility profile can be inferred from its structure and data on related compounds. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbon solvents.[9][10] The presence of the pyrrolidino group, a polar tertiary amine, is expected to enhance solubility in polar aprotic solvents like DMF and DMSO compared to unsubstituted phenylboronic acid.[2]
Stability and Storage
Boronic acids are susceptible to two primary degradation pathways: oxidative deborylation to the corresponding phenol and protodeboronation, particularly under harsh acidic or basic conditions.[11][12][13] Furthermore, like many boronic acids, it can undergo facile dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon addition of water. To ensure long-term integrity and reagent potency, 3-(Pyrrolidino)phenylboronic acid should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container and kept refrigerated (2-8°C).[3][6][14]
Synthesis and Spectroscopic Characterization
The synthesis of substituted phenylboronic acids is a well-established field. A common and effective strategy for preparing 3-(Pyrrolidino)phenylboronic acid involves a two-step sequence starting from a suitable di-halogenated benzene precursor.
A plausible synthetic route, adapted from methodologies for similar compounds, is as follows[15][16]:
-
Nucleophilic Aromatic Substitution: 1-Bromo-3-fluorobenzene is reacted with pyrrolidine in the presence of a strong base like potassium carbonate in a high-boiling polar aprotic solvent such as DMF. The greater lability of the fluorine atom towards nucleophilic substitution allows for the selective formation of 1-(3-bromophenyl)pyrrolidine.
-
Borylation: The resulting aryl bromide is then converted to the boronic acid. This is typically achieved via a lithium-halogen exchange at low temperature (e.g., -78°C) using an organolithium reagent like n-butyllithium, followed by quenching the resulting aryllithium intermediate with a trialkyl borate, such as trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the boronate ester to yield the final 3-(Pyrrolidino)phenylboronic acid.
Characterization would involve standard spectroscopic methods. ¹H NMR would confirm the aromatic and aliphatic protons, ¹³C NMR would show the distinct carbon environments, and Mass Spectrometry would verify the molecular weight of 191.04 g/mol .[15]
Chemical Reactivity: The Suzuki-Miyaura Coupling Engine
The premier application of 3-(Pyrrolidino)phenylboronic acid is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[17] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and halide partners.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle involving a palladium catalyst. The pyrrolidino group, being electron-donating through resonance, can influence the kinetics of the cycle, particularly the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating workflow for the coupling of 3-(Pyrrolidino)phenylboronic acid with an aryl bromide.
Objective: To synthesize 1-(3'-methoxy-[1,1'-biphenyl]-3-yl)pyrrolidine.
Materials:
-
3-(Pyrrolidino)phenylboronic acid (1.0 eq)
-
3-Bromoanisole (1.0-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
-
Reaction vessel (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-(Pyrrolidino)phenylboronic acid and 3-bromoanisole.
-
Reagent Addition: Add anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvent mixture via syringe. Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Broader Applications in R&D
Medicinal Chemistry
The pyrrolidino-phenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Using 3-(Pyrrolidino)phenylboronic acid allows for the rapid diversification of this core structure to build libraries for screening.[3] Furthermore, the boronic acid moiety itself is a key pharmacophore. It can form reversible covalent bonds with serine residues in the active sites of enzymes (e.g., proteases) or interact with diol-containing biomolecules, a property exploited in the design of enzyme inhibitors and biosensors.[2][18][19] The ability to target sialic acid residues, which are often overexpressed on cancer cells, makes phenylboronic acid derivatives valuable for developing targeted cancer therapies.[20][21]
Materials Science
In materials science, the unique reactivity of the boronic acid group is leveraged to create advanced functional materials. Its ability to form dynamic covalent bonds with diols allows for the development of self-healing polymers, stimuli-responsive hydrogels for drug delivery, and sensors for detecting saccharides.[3][22][23] The incorporation of the 3-(Pyrrolidino)phenylboronic acid unit into a polymer backbone can impart pH- or glucose-responsive properties, essential for creating "smart" materials.
Safety and Handling
As with all chemical reagents, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated fume hood. Avoid creating and inhaling dust.[24][25]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[14]
-
First Aid: In case of skin contact, wash with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth with water and consult a physician.[24][25]
Conclusion
3-(Pyrrolidino)phenylboronic acid is more than a simple chemical intermediate; it is a highly functionalized and strategic building block. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the modulating electronic and physical properties imparted by the pyrrolidino substituent, makes it an invaluable tool for chemists in both academic and industrial research. A comprehensive understanding of its properties, from stability and solubility to its mechanistic role in catalysis, is essential for unlocking its full potential in the synthesis of novel pharmaceuticals, advanced materials, and complex organic molecules.
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